5-bromo-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide
Mechanism of Action
Target of Action
Similar compounds have been known to interact withMitogen-activated protein kinase 10 .
Mode of Action
The exact mode of action of this compound is currently unknown . The interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Information about its bioavailability is currently unavailable .
Preparation Methods
The synthesis of 5-bromo-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and subsequent substitution reactions to introduce the bromine, chlorine, and isothiazolidinyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide include other 2-furanilides and related heterocyclic compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and isothiazolidinyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O4S/c15-13-5-4-12(22-13)14(19)17-9-2-3-10(16)11(8-9)18-6-1-7-23(18,20)21/h2-5,8H,1,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFSYVMBASYWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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